molecular formula C14H25N3O7 B14572387 L-Leucyl-L-seryl-L-glutamic acid CAS No. 61756-27-2

L-Leucyl-L-seryl-L-glutamic acid

Cat. No.: B14572387
CAS No.: 61756-27-2
M. Wt: 347.36 g/mol
InChI Key: JIHDFWWRYHSAQB-GUBZILKMSA-N
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Description

L-Leucyl-L-seryl-L-glutamic acid is a tripeptide composed of three amino acids: L-leucine, L-serine, and L-glutamic acid. L-Glutamic acid, a key component, is a non-essential amino acid with roles in neurotransmission and metabolism .

Properties

CAS No.

61756-27-2

Molecular Formula

C14H25N3O7

Molecular Weight

347.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C14H25N3O7/c1-7(2)5-8(15)12(21)17-10(6-18)13(22)16-9(14(23)24)3-4-11(19)20/h7-10,18H,3-6,15H2,1-2H3,(H,16,22)(H,17,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1

InChI Key

JIHDFWWRYHSAQB-GUBZILKMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

SPPS is the gold standard for synthesizing Leu-Ser-Glu due to its high efficiency and scalability. The process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and purification.

Resin Selection
  • Wang resin (hydroxymethylphenoxy resin) is preferred for carboxyl-terminal anchoring of glutamic acid.
  • Loading capacity : 0.5–1.0 mmol/g resin.
Protection Schemes
  • Glutamic acid : γ-carboxyl group protected with tert-butyl ester (OtBu).
  • Serine : Hydroxyl group protected with tert-butyl ether (tBu).
  • Leucine : α-amino group protected with 9-fluorenylmethyloxycarbonyl (Fmoc).
Coupling Conditions
  • Activation reagent : Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
  • Base : N,N-Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
  • Reaction time : 1–2 hours per residue at 25°C.
Deprotection
  • Fmoc removal : 20% piperidine in DMF (2 × 5 min).
Cleavage and Side-Chain Deprotection
  • Cleavage cocktail : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v).
  • Duration : 2–3 hours at 25°C.
Purification
  • Reverse-phase HPLC : C18 column, gradient elution with acetonitrile/water (0.1% TFA).
  • Yield : 70–85% (Table 1).

Solution-Phase Synthesis

Stepwise Coupling Strategy

Solution-phase synthesis is less common due to intermediate isolation requirements but offers flexibility for small-scale production.

Protection and Activation
  • Glutamic acid : α-carboxyl activated as pentafluorophenyl ester; γ-carboxyl protected as OtBu.
  • Serine : Hydroxyl protected as tBu; α-amino protected as Boc (tert-butyloxycarbonyl).
  • Leucine : α-carboxyl activated for coupling to serine.
Coupling Reactions
  • Leu-Ser segment : Formed using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
  • Deprotection : Boc group removed with TFA/CH₂Cl₂ (1:1 v/v).
  • Final coupling : Leu-Ser reacted with glutamic acid pentafluorophenyl ester.
Challenges
  • Racemization : Minimized using HOBt (≤5% epimerization).
  • Yield : 50–65% due to intermediate purification losses (Table 1).

Enzymatic Synthesis

Protease-Catalyzed Condensation

Enzymatic methods leverage proteases (e.g., thermolysin) to catalyze peptide bond formation in reverse hydrolysis.

Reaction Setup
  • Substrates : L-leucine amide, L-serine ethyl ester, L-glutamic acid γ-methyl ester.
  • Conditions : 40°C, pH 7.0, 24 hours.
  • Catalyst : Thermolysin (5% w/w).
Limitations
  • Specificity : Requires esterified carboxyl groups for activation.
  • Yield : 30–40% (Table 1).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Reagents/Conditions Yield (%) Purity (%) Key Advantages
SPPS HBTU/DIEA, Wang resin, TFA cleavage 70–85 ≥95 High purity, scalable
Solution-phase DCC/HOBt, Boc/tBu protection 50–65 85–90 No specialized equipment
Enzymatic Thermolysin, ester substrates 30–40 75–80 Green chemistry, minimal protection

Optimization Strategies

Racemization Control

  • Coupling additives : HOBt or HOAt reduces epimerization to <3%.
  • Low-temperature coupling : 0–4°C for serine residues.

Side-Chain Compatibility

  • Glutamic acid protection : OtBu ensures γ-carboxyl stability during SPPS.

Scalability Enhancements

  • Automated synthesizers : Enable parallel synthesis of 0.1–10 mmol scales.

Analytical Validation

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18, 0.1% TFA, 20–50% acetonitrile/20 min).
  • Mass spectrometry : ESI-MS m/z 360.4 [M+H]⁺.

Stereochemical Integrity

  • Circular dichroism : Negative peak at 208 nm confirms α-helical propensity.

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized peptides with modified side chains, while reduction reactions may result in reduced peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-seryl-L-glutamic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate immune responses and promote tissue repair . In industry, this compound is used in the development of peptide-based materials and as a component in various biochemical assays .

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. This tripeptide can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various cellular functions. For example, it may activate pathways involved in cell growth, differentiation, and apoptosis . The specific molecular targets and pathways depend on the context in which the peptide is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences between L-leucyl-L-seryl-L-glutamic acid and analogous peptides or derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Primary Applications References
This compound C₁₄H₂₅N₃O₈ ~363.37 (calculated) -COOH (glutamic acid), -OH (serine), -CH₂CH(CH₃)₂ (leucine) Not provided Hypothesized: Drug delivery, enzyme substrates N/A
N-L-γ-Glutamyl-L-leucine C₁₁H₂₀N₂O₅ 260.29 -COOH (glutamic acid), amide bond 2566-39-4 Laboratory research, biochemical assays
L-γ-Glutamyl-L-glutamic acid C₁₀H₁₆N₂O₇ 276.24 Two -COOH groups, γ-glutamyl bond 1116-22-9 Enzyme studies, metabolic pathways
L-Glutamic acid (free form) C₅H₉NO₄ 147.13 -COOH, α-amino group 56-86-0 Food additive (flavor enhancer), neurotransmitter precursor
N-Lauroyl-L-glutamic acid C₁₇H₃₁NO₅ 329.43 Lauroyl chain, -COOH 3397-65-7 Surfactants, cosmetics

Notes:

  • This compound has a higher molecular weight than dipeptides like N-L-γ-glutamyl-L-leucine due to the additional serine residue.
  • Free L-glutamic acid lacks the peptide backbone, limiting its stability in biological systems compared to conjugated forms .

Functional and Biochemical Differences

Solubility and Stability :
  • L-γ-Glutamyl-L-glutamic acid exhibits solubility in DMSO (10 mM), whereas free L-glutamic acid is water-soluble . The tripeptide’s solubility likely depends on pH due to ionizable groups (e.g., serine’s hydroxyl and glutamic acid’s carboxyl).
  • N-Lauroyl-L-glutamic acid , with a hydrophobic lauroyl chain, is used in lipid-based formulations, contrasting with hydrophilic peptides like this compound .

Q & A

Basic: What are the recommended methods for synthesizing L-Leucyl-L-seryl-L-glutamic acid with high purity for in vitro studies?

Answer:
Solid-phase peptide synthesis (SPPS) is a widely used method for synthesizing tripeptides like this compound. Key steps include:

  • Coupling Reactions : Use Fmoc-protected amino acids with activating agents (e.g., HBTU or DIC) to ensure efficient peptide bond formation.
  • Deprotection and Cleavage : Remove side-chain protecting groups using trifluoroacetic acid (TFA) while minimizing side reactions.
  • Purification : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity .
  • Validation : Confirm identity via mass spectrometry (ESI-MS or MALDI-TOF) and nuclear magnetic resonance (NMR) spectroscopy .

Basic: How can researchers characterize the structural stability of this compound under varying pH conditions?

Answer:

  • Circular Dichroism (CD) Spectroscopy : Monitor changes in secondary structure (e.g., α-helix or β-sheet propensity) across pH 3–10. Buffer systems like phosphate (pH 7) or citrate (pH 3) are recommended.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior under physiological pH (7.4) and acidic/basic conditions.
  • Differential Scanning Calorimetry (DSC) : Measure thermal denaturation profiles to evaluate conformational stability .
  • NMR Titration Experiments : Track chemical shift perturbations in 1H^1H or 13C^{13}C spectra to identify pH-sensitive residues .

Advanced: What experimental approaches are used to study the polymorphic transformation kinetics of L-glutamic acid derivatives in solvent-mediated systems?

Answer:

  • Population Balance Modeling (PBM) : Simulate solvent-mediated transformations (e.g., α → β polymorphs) by integrating dissolution rates of metastable forms and nucleation/growth rates of stable forms. Parameters include:
    • Dissolution Rate of α-form : Determined via in situ concentration monitoring (e.g., UV-Vis spectroscopy) .
    • Growth Rate of β-form : Quantify using laser diffraction or microscopy-based crystal size distribution (CSD) analysis. Note that β-form growth is often rate-limiting and temperature-dependent (Arrhenius behavior) .
  • Temperature-Controlled Batch Experiments : Conduct transformations at 25–40°C to validate kinetic models and identify activation energies .

Advanced: How can amperometric biosensors be optimized for real-time detection of L-glutamic acid in biological matrices?

Answer:

  • Enzyme Immobilization : Adsorb L-glutamate oxidase (GluOx) onto Pt electrodes via dip-coating, followed by electropolymerization of o-phenylenediamine (o-PD) to entrap enzymes and block interferents (e.g., ascorbic acid) .
  • Signal Enhancement Strategies :
    • Lipid Pre-coating : Apply lipid layers (e.g., phosphatidylcholine) to improve enzyme stability and sensitivity.
    • Bovine Serum Albumin (BSA) Integration : Embed BSA in the polymer matrix to reduce non-specific binding .
  • Validation : Achieve a limit of detection (LOD) of 0.3 µM using standard additions in cerebrospinal fluid (CSF) or tissue homogenates .

Basic: What analytical techniques are suitable for quantifying this compound in complex biological samples?

Answer:

  • Enzymatic Assays : Couple L-glutamic acid-specific dehydrogenases with NADH/NAD+ systems, monitoring absorbance at 340 nm. Validate against spiked samples (e.g., serum) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) with a triple quadrupole MS for selective quantification in cell lysates. Optimize collision energy for fragmentation patterns .
  • Precolumn Derivatization : Employ o-phthalaldehyde (OPA) or dansyl chloride to enhance UV/fluorescence detection in HPLC .

Advanced: What strategies address contradictory data in the literature regarding the growth rates of β-form crystals in L-glutamic acid derivatives?

Answer:

  • Systematic Parameter Screening : Replicate experiments under controlled conditions (temperature, solvent composition, stirring rate) to isolate variables affecting growth kinetics .
  • Atomic Force Microscopy (AFM) : Directly observe crystal surface dynamics (e.g., step velocities) to resolve discrepancies between bulk and interfacial kinetics .
  • Meta-Analysis of Published Data : Normalize growth rate constants (kgk_g) using dimensionless numbers (e.g., Sherwood number) to account for hydrodynamic differences across studies .

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